molecular formula C18H17F2N3OS B2808415 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide CAS No. 497060-84-1

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2808415
CAS No.: 497060-84-1
M. Wt: 361.41
InChI Key: RIJRLNSWVUIBAX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a fluorinated benzamide derivative featuring a 4-phenylpiperazine-1-carbothioyl substituent. Its synthesis involves reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate, followed by cyclization to form 1,2,4-triazole derivatives . Structural confirmation is achieved via 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis. Key spectral features include:

  • IR: Absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives [7–9], confirming cyclization, and presence of νC=S (1247–1255 cm⁻¹) .
  • NMR: Distinct chemical shifts for aromatic protons (δ ~6.5–8.5 ppm) and carbothioyl groups (δ ~170 ppm) .

Properties

IUPAC Name

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3OS/c19-14-7-4-8-15(20)16(14)17(24)21-18(25)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJRLNSWVUIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

    Thioetherification: Thiol reagents such as thiophenol are used under mild conditions.

Major Products

The major products formed from these reactions include substituted derivatives of this compound, which can exhibit different chemical and biological properties .

Comparison with Similar Compounds

N-(4-Cyanophenyl)-2,6-difluorobenzamide vs. Prop-2-ynyl Analogue

  • Structural Differences: Replacing the N-(4-cyanophenyl) group with a prop-2-ynyl chain (C8–C10) alters steric and electronic properties. The acetylene bond (C9–C10) in the prop-2-ynyl derivative has a bond length of 1.162(3) Å, characteristic of sp-hybridized carbons .

N-(4-Benzhydrylpiperazine-1-carbothioyl)-2,6-difluorobenzamide

  • Structural Features : This analogue replaces the 4-phenylpiperazine group with a bulkier benzhydrylpiperazine moiety (MFCD02662129). The increased steric bulk may reduce solubility or alter binding interactions in biological systems .

RO2959 (2,6-Difluoro-N-[5-(4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide)

  • Key Differences : Incorporates a pyrazine-thiazole-piperidine scaffold instead of phenylpiperazine-carbothioyl.
  • Biological Activity : Inhibits store-operated calcium entry (SOCE) by blocking IP3-dependent CRAC currents, reducing T-cell proliferation and cytokine production .
  • SAR Insight : The pyrazine-thiazole system likely enhances target engagement compared to simpler carbothioyl derivatives.

(S)-2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11)

  • Structural Features : Substitutes the carbothioyl-piperazine group with a chiral thioether side chain.
  • Spectral Data : 13C NMR shows distinct shifts for the benzamide carbonyl (δ 170.51 ppm) and aromatic carbons (δ 126–138 ppm) .
  • Implications : The thioether group may improve metabolic stability compared to carbothioyl derivatives.

Comparative Spectroscopic and Crystallographic Data

Compound Name/ID Key Structural Features IR νC=S (cm⁻¹) 13C NMR (Carbonyl δ, ppm) Biological Activity References
Target Compound 4-Phenylpiperazine-carbothioyl 1247–1255 ~170 N/A
N-(4-Cyanophenyl)-2,6-difluorobenzamide 4-Cyanophenyl substituent N/A N/A N/A
Prop-2-ynyl Analogue Acetylene substituent N/A N/A N/A
RO2959 Pyrazine-thiazole-piperidine N/A N/A SOCE inhibition
L11 Chiral thioether side chain N/A 170.51 N/A

Biological Activity

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a novel compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H17_{17}F2_{2}N3_{3}OS
  • Molar Mass : 361.41 g/mol
  • CAS Number : 497060-84-1

The structure features a benzamide core with two fluorine atoms and a phenylpiperazine moiety, which is believed to enhance its biological activity due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzamide, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antitumor Activity

Several studies have evaluated the antitumor properties of similar compounds. For example, compounds containing piperazine derivatives have demonstrated cytotoxic effects comparable to established anticancer drugs like doxorubicin. The mechanism often involves interaction with DNA topoisomerase II, which is crucial for DNA replication and repair .

The proposed mechanism of action for this compound includes:

  • Target Interaction : Binding to specific proteins involved in disease pathways.
  • Inhibition of Metabolic Pathways : Particularly in pathogenic organisms such as Mycobacterium tuberculosis.

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibits growth of M. tuberculosis
AntitumorCytotoxic effects via DNA topoisomerase II inhibition

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of similar benzamide derivatives against Mycobacterium tuberculosis. The IC50_{50} values ranged from 1.35 to 2.18 μM, indicating strong inhibitory effects.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on MCF7 cancer cell lines showed that compounds with structural similarities to this compound exhibited significant cytotoxicity. The addition of these compounds in combination with doxorubicin resulted in enhanced cell death compared to doxorubicin alone .

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